Cas no 794568-90-4 (BAY 73-6691 racemate)
BAY 73-6691 racemate Chemical and Physical Properties
Names and Identifiers
-
- BAY 73-6691 racemate
- 1-(2-Chlorophenyl)-1,5-dihydro-6-(3,3,3-trifluoro-2-methylpropyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one
- 1-(2-Chlorophenyl)-6-[(2s)-3,3,3-Trifluoro-2-Methylpropyl]-1,7-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One
- 1-(2-chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
- DA-61511
- 794568-90-4
- BAY 73-6691 (racemate)
- G15908
- Q4834702
- 1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one
- SCHEMBL1457406
- AKOS040732550
- US8822479, 37-1
- Q27458573
- CS-8126
- HY-104028A
- BAY73-6691racemate
- DB-014701
- CHEMBL3671266
- FFPXPXOAFQCNBS-UHFFFAOYSA-N
- BDBM130503
- MS-25591
-
- Inchi: 1S/C15H12ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,7-8H,6H2,1H3,(H,21,22,24)
- InChI Key: FFPXPXOAFQCNBS-UHFFFAOYSA-N
- SMILES: C1(N2N=CC3C(=O)N=C(NC2=3)CC(C)C(F)(F)F)=C(C=CC=C1)Cl
Computed Properties
- Exact Mass: 356.0651732g/mol
- Monoisotopic Mass: 356.0651732g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 527
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 59.3Ų
BAY 73-6691 racemate Security Information
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
BAY 73-6691 racemate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-8126-5mg |
BAY 73-6691 racemate |
794568-90-4 | 99.82% | 5mg |
$55.0 | 2022-04-26 | |
| ChemScence | CS-8126-10mg |
BAY 73-6691 racemate |
794568-90-4 | 99.82% | 10mg |
$90.0 | 2022-04-26 | |
| ChemScence | CS-8126-50mg |
BAY 73-6691 racemate |
794568-90-4 | 99.82% | 50mg |
$250.0 | 2022-04-26 | |
| ChemScence | CS-8126-100mg |
BAY 73-6691 racemate |
794568-90-4 | 99.82% | 100mg |
$350.0 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46072-5mg |
BAY 73-6691 racemate |
794568-90-4 | 98% | 5mg |
¥1337.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46072-10mg |
BAY 73-6691 racemate |
794568-90-4 | 98% | 10mg |
¥2228.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46072-25mg |
BAY 73-6691 racemate |
794568-90-4 | 98% | 25mg |
¥4725.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46072-50mg |
BAY 73-6691 racemate |
794568-90-4 | 98% | 50mg |
¥8113.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46072-100mg |
BAY 73-6691 racemate |
794568-90-4 | 98% | 100mg |
¥13374.00 | 2023-09-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B877343-1mg |
BAY 73-6691 racemate |
794568-90-4 | ≥99% | 1mg |
¥513.00 | 2022-09-02 |
BAY 73-6691 racemate Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on BAY 73-6691 racemate
Introduction to CAS No. 794568-90-4 and BAY 73-6691 racemate in Modern Chemical and Pharmaceutical Research
The compound identified by the CAS No. 794568-90-4 is a significant molecule in the realm of chemical and pharmaceutical research, particularly noted for its role as a precursor and intermediate in the synthesis of various bioactive compounds. This compound, while not widely publicized under its CAS number, has garnered attention in specialized circles due to its structural uniqueness and potential applications in drug development.
BAY 73-6691 racemate, on the other hand, is a well-documented racemic mixture that has been extensively studied for its pharmacological properties. The racemate form indicates that the compound consists of equal proportions of both enantiomers, which can have distinct biological activities. This mixture has been a subject of interest in clinical trials and preclinical studies, where researchers have explored its potential therapeutic benefits across various medical conditions.
The importance of understanding the structural and functional aspects of such compounds cannot be overstated. In recent years, advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into the interactions between molecules like BAY 73-6691 racemate and biological targets. These studies have not only enhanced our understanding of drug-receptor binding but also paved the way for more efficient drug discovery processes.
One of the most exciting developments in the field has been the integration of artificial intelligence (AI) into drug design. AI algorithms can predict the properties of molecules with remarkable accuracy, allowing researchers to identify promising candidates for further investigation much faster than traditional methods. This approach has already led to several breakthroughs, including the identification of novel analogs of BAY 73-6691 racemate with improved pharmacokinetic profiles.
In addition to AI-driven drug discovery, there has been significant progress in understanding the stereochemical aspects of racemic mixtures. The development of chiral resolution techniques has enabled researchers to isolate individual enantiomers, which can exhibit vastly different biological activities. This has opened up new avenues for therapeutic intervention, as targeting specific enantiomers can lead to more effective and safer drugs.
The compound identified by CAS No. 794568-90-4 has also been explored as a building block in synthetic chemistry. Its unique structural features make it an attractive candidate for generating novel scaffolds with potential therapeutic applications. Researchers have leveraged its reactivity to develop new synthetic pathways that could be applied to a wide range of drug candidates.
Recent studies have highlighted the importance of BAY 73-6691 racemate in addressing unmet medical needs. For instance, its derivatives have shown promise in treating inflammatory diseases by modulating key signaling pathways. These findings have spurred further research into optimizing the compound's structure to enhance its efficacy and reduce side effects.
The role of CAS No. 794568-90-4 as a key intermediate in these synthetic pathways underscores its significance in modern pharmaceutical research. Its availability and scalability are crucial factors that determine the feasibility of large-scale drug production. As such, efforts are ongoing to develop more efficient synthetic routes that minimize costs while maintaining high yields.
Another area where these compounds have made significant strides is in personalized medicine. By leveraging genetic data and advanced computational tools, researchers can tailor drug regimens to individual patients, ensuring that they receive the most effective treatment possible. This approach holds particular promise for diseases where traditional therapies have limited efficacy.
The integration of BAY 73-6691 racemate into personalized medicine strategies is an example of how interdisciplinary research can drive innovation. By combining insights from chemistry, biology, and computer science, scientists are able to develop more targeted and effective treatments for complex diseases.
In conclusion, both CAS No. 794568-90-4 and BAY 73-6691 racemate represent important milestones in chemical and pharmaceutical research. Their applications span from synthetic chemistry to drug discovery, offering hope for new treatments across a variety of medical conditions. As research continues to evolve, these compounds will undoubtedly play a pivotal role in shaping the future of medicine.
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